Product packaging for 3-[(2-Iodocyclooctyl)oxy]oxetane(Cat. No.:)

3-[(2-Iodocyclooctyl)oxy]oxetane

Cat. No.: B13077001
M. Wt: 310.17 g/mol
InChI Key: BKFXYCOZQHECNH-UHFFFAOYSA-N
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Description

3-[(2-Iodocyclooctyl)oxy]oxetane is a sophisticated chemical building block with the molecular formula C11H19IO2 and is registered under PubChem CID 102607684 . This compound features a unique molecular architecture, combining an eight-membered cyclooctyl ring with a fused oxetane group, a motif of significant interest in modern medicinal chemistry. The iodine atom attached to the cyclooctane ring serves as a versatile handle for further chemical transformations, particularly in metal-catalyzed cross-coupling reactions, which are fundamental to constructing complex molecules for drug discovery programs. The incorporation of the oxetane ring is a strategic modification often employed to fine-tune the physicochemical properties of lead compounds, potentially enhancing their metabolic stability, aqueous solubility, and pharmacokinetic profiles. Researchers can utilize this reagent in the synthesis of novel probe molecules or as a key intermediate in developing potential therapeutic agents. The compound is classified with the hazard UN# 2810 and should be handled in accordance with laboratory safety protocols . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19IO2 B13077001 3-[(2-Iodocyclooctyl)oxy]oxetane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H19IO2

Molecular Weight

310.17 g/mol

IUPAC Name

3-(2-iodocyclooctyl)oxyoxetane

InChI

InChI=1S/C11H19IO2/c12-10-5-3-1-2-4-6-11(10)14-9-7-13-8-9/h9-11H,1-8H2

InChI Key

BKFXYCOZQHECNH-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(C(CC1)OC2COC2)I

Origin of Product

United States

Theoretical and Computational Chemistry of Oxetane Ring Systems and Their Derivatives

Quantum Chemical Calculations of Ring Strain Energy and Stability

The four-membered oxetane (B1205548) ring is characterized by significant ring strain due to the deviation of its bond angles from the ideal tetrahedral geometry. This inherent strain is a critical determinant of the molecule's stability and reactivity. The ring strain energy (RSE) of the parent, unsubstituted oxetane is approximately 106 kJ/mol (25.3 kcal/mol), a value slightly less than that of epoxides (oxiranes) but substantially higher than that of five-membered rings like tetrahydrofuran (B95107) (THF). researchgate.netnist.gov

Quantum chemical calculations, particularly using density functional theory (DFT) and high-level ab initio methods like coupled-cluster theory (e.g., CCSD(T)), are employed to quantify RSE. nih.gov This is typically achieved using homodesmotic or hyper-homodesmotic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation. This approach ensures that the calculated energy difference isolates the strain energy of the cyclic system. nih.govresearchgate.net

Table 1: Comparison of Ring Strain Energies (RSE) in Cyclic Ethers

Compound Ring Size RSE (kcal/mol) Method of Determination
Oxirane 3 ~27 Experimental/Computational
Oxetane 4 ~25.3 Experimental/Computational researchgate.netnist.gov
Tetrahydrofuran (THF) 5 ~2 Experimental/Computational

This table presents representative values to illustrate the high ring strain of the oxetane core compared to less strained cyclic ethers.

Electronic Structure Analysis and Frontier Molecular Orbital Theory Application

The electronic structure of 3-[(2-Iodocyclooctyl)oxy]oxetane governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key framework for understanding this, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the region of highest electron density and is typically involved in reactions with electrophiles, while the LUMO represents the most electron-deficient region, susceptible to attack by nucleophiles. wikipedia.org

For this compound, computational analysis would likely identify the HOMO as being localized primarily on the lone pairs of the two oxygen atoms (one in the oxetane ring, one in the ether linkage) and potentially the iodine atom, which also possesses lone pairs. youtube.comresearchgate.net The LUMO, conversely, would be expected to be an antibonding orbital (σ*) associated with the C-O bonds within the strained oxetane ring and the C-I bond. researchgate.netresearchgate.net The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. wikipedia.org

DFT calculations using functionals like B3LYP are routinely used to compute the energies and visualize the spatial distribution of these orbitals. researchgate.net Analysis of the molecular electrostatic potential (MEP) surface would further complement the FMO analysis by mapping electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions onto the molecule's surface, visually indicating likely sites for electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for Simple Ethers

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV) Computational Method
Dimethyl ether -10.04 +1.10 11.14 DFT/B3LYP
Diethyl ether -9.61 +1.25 10.86 DFT/B3LYP
Tetrahydrofuran -9.43 +1.35 10.78 DFT/B3LYP

| This compound | Predicted lower than THF | Predicted lower than THF | Predicted smaller than THF | (Hypothetical) |

Note: The values for simple ethers are representative. It is predicted that the presence of iodine and the strained ring in the target molecule would lower both HOMO and LUMO energies and reduce the energy gap, suggesting increased reactivity compared to simple ethers.

Computational Modeling of Reaction Pathways and Transition States

The strained nature of the oxetane ring makes it susceptible to ring-opening reactions, which are a cornerstone of its synthetic utility. researchgate.netbeilstein-journals.org Computational chemistry is instrumental in elucidating the mechanisms of these reactions by mapping the potential energy surface, locating transition states, and calculating activation energies. rsc.orgrsc.org

For this compound, a key reaction to model would be its acid-catalyzed or nucleophilic ring-opening. magtech.com.cn Under acidic conditions, protonation of the oxetane oxygen would be the initial step, followed by nucleophilic attack on one of the adjacent carbons (C2 or C4). Computational modeling using DFT can determine the activation barriers for attack at each carbon. Due to the presence of the bulky 3-substituent, it is expected that nucleophilic attack would preferentially occur at the less sterically hindered carbon atom. magtech.com.cn

Transition state theory combined with computational methods allows for the calculation of reaction rates. By optimizing the geometry of the transition state and performing frequency calculations, chemists can confirm it is a first-order saddle point on the potential energy surface (characterized by a single imaginary frequency) and determine the activation energy (Ea). rsc.org Intrinsic Reaction Coordinate (IRC) calculations can then be used to verify that the identified transition state correctly connects the reactants and products. rsc.org

Table 3: Computationally Predicted Activation Energies for Oxetane Ring-Opening

Reaction Nucleophile Activation Energy (Ea) (kcal/mol) Computational Method
Oxetane + H⁺ (initiation) - Low barrier B3LYP/6-31G(d,p) rsc.org
Oxetane-H⁺ + Oxetane Oxetane ~5-10 B3LYP/6-31G(d,p) rsc.org
2-Phenyloxetane + CN⁻ CN⁻ ~15-20 (less substituted C) DFT Calculations

This table provides examples from related systems to illustrate how computational methods can quantify the energy barriers for different reaction pathways, highlighting the influence of substitution on regioselectivity.

Molecular Dynamics Simulations for Conformational Landscapes

The conformational flexibility of this compound is dominated by the large cyclooctane (B165968) ring. Unlike smaller rings like cyclohexane, cyclooctane has a complex potential energy surface with multiple low-energy conformers and low barriers to interconversion. The most stable conformers are typically variations of the boat-chair and crown families.

Molecular dynamics (MD) simulations are the ideal computational tool for exploring this conformational landscape. nih.gov By simulating the motion of atoms over time based on a force field, MD can map the accessible conformations and their relative populations. youtube.com An MD simulation would start with an optimized geometry of this compound and then simulate its dynamic behavior, often in a simulated solvent environment, over nanoseconds or longer. nih.gov

The resulting trajectory can be analyzed to identify the most populated conformational states and the pathways for interconversion between them. Principal Component Analysis (PCA) can be applied to the trajectory data to identify the dominant modes of collective atomic motion, revealing the primary ways in which the molecule flexes and changes shape. nih.gov For this compound, these simulations would reveal how the bulky and rigid oxetane-containing substituent influences the conformational equilibrium of the cyclooctane ring and vice-versa.

Table 4: Relative Energies of Key Cyclooctane Conformers

Conformer Point Group Relative Energy (kcal/mol) Source
Boat-Chair Cₛ 0.00 Computational/Experimental
Crown D₄ 1.5 - 2.0 Computational/Experimental
Twist-Boat-Chair C₂ ~0.5 Computational
Boat-Boat D₂d ~2.5 Computational

Data adapted from studies on unsubstituted cyclooctane. The presence of the large substituent in the target molecule would alter these relative energies.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods provide a powerful means to predict spectroscopic properties, which is invaluable for structure verification and analysis. DFT calculations are widely used to predict NMR chemical shifts, IR vibrational frequencies, and Raman spectra. researchgate.netresearchgate.net

NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method, often coupled with a DFT functional like B3LYP. nih.gov The magnetic shielding tensors are calculated for each nucleus in the optimized molecular geometry. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. acs.org For this compound, this would allow for the assignment of complex signals, distinguishing between the various carbons of the cyclooctyl ring and predicting the significant downfield shift for the carbon atom bonded to the highly electronegative iodine. researchgate.netdntb.gov.ua

Vibrational Spectra: The same DFT calculations used for geometry optimization also yield harmonic vibrational frequencies. nist.gov These frequencies correspond to the fundamental vibrational modes of the molecule, which are observed in IR and Raman spectroscopy. While raw calculated frequencies are often systematically higher than experimental values, they can be brought into excellent agreement through the use of empirical scaling factors. researchgate.net For the target molecule, these calculations would predict characteristic C-O-C stretching frequencies for the oxetane ring and the ether linkage, as well as vibrations associated with the C-I bond.

Table 5: Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Halogenated Ether

Carbon Atom Position (in BDE-100) Predicted δ (ppm) (B3LYP/6-311++g**) Experimental δ (ppm)
C1 155.8 156.2
C2 113.7 114.1
C3 134.2 134.5
C4 116.3 116.7
C1' 154.9 155.3

Data adapted from a study on 2,2′,4,4′,6-pentabromodiphenyl ether (BDE 100) to demonstrate the high accuracy achievable with modern computational methods. researchgate.net A similar level of accuracy would be expected for this compound.

Synthetic Applications of 3 2 Iodocyclooctyl Oxy Oxetane As a Chemical Building Block

Utilization in the Construction of Advanced Organic Scaffolds

There is no available scientific literature that describes the utilization of 3-[(2-Iodocyclooctyl)oxy]oxetane in the construction of advanced organic scaffolds. Research in oxetane (B1205548) chemistry often focuses on simpler, more readily available building blocks derived from precursors like 3-oxetanone. beilstein-journals.orgchemrxiv.orgrsc.org

Strategies for Late-Stage Functionalization of Complex Molecules

No documented strategies or studies were found that employ this compound for the late-stage functionalization of complex molecules. Late-stage functionalization is a powerful tool in medicinal chemistry for diversifying lead compounds, but there is no evidence to suggest this specific reagent has been used for this purpose. researchgate.netnih.govnih.gov

Stereocontrolled Synthesis of Functionalized Products Using Oxetane Intermediates

There is no information available regarding the use of this compound as an intermediate in stereocontrolled synthesis. Research on stereocontrolled reactions involving oxetanes typically employs different derivatives, and no data tables or detailed findings specific to this compound could be located.

Q & A

Q. How can 3-substituted oxetanes like 3-[(2-Iodocyclooctyl)oxy]oxetane be synthesized, and what are key considerations for reaction optimization?

3-Substituted oxetanes are typically synthesized via nucleophilic substitution or ring-opening reactions. For iodocyclooctyl derivatives, a two-step approach is common: (1) functionalization of the cyclooctyl ring (e.g., iodination via electrophilic substitution) and (2) coupling to the oxetane via an alkoxy linkage. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity.
  • Catalysts : Lewis acids (BF₃·Et₂O) or bases (K₂CO₃) stabilize intermediates .
  • Temperature control : Reactions often proceed at 0–60°C to avoid ring strain-induced decomposition .
    Data Table 1 : Optimization parameters for oxetane synthesis.
ParameterTypical RangeImpact on Yield
Reaction Temp.0–60°CHigher temps risk ring-opening
Solvent Polarityε > 15 (DMF, THF)Enhances nucleophilicity
Catalyst Loading5–10 mol%Excess may lead to side products

Q. What analytical techniques are critical for characterizing the stability of this compound?

Stability assessments require:

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., energetic oxetanes decompose at 150–200°C ).
  • NMR Spectroscopy : Monitoring C–O bond angles (e.g., 88–91° deviations from tetrahedral geometry indicate ring strain ).
  • X-ray Crystallography : Reveals bond lengths (e.g., C–O bonds in oxetane average 1.45–1.50 Å) and puckering angles (<10° for planar rings vs. 8.7° in unsubstituted oxetane) .

Advanced Research Questions

Q. How does the 3-substituted oxetane motif influence metabolic stability in drug candidates?

3-Substituted oxetanes reduce metabolic oxidation by:

  • Lowering lipophilicity : LogP reductions of 0.5–1.0 unit compared to cyclohexyl analogs .
  • Steric hindrance : The bulky iodocyclooctyl group impedes CYP3A4 binding, slowing oxidative metabolism .
    Case Study : A γ-secretase inhibitor with a 3-substituted oxetane showed 3× higher microsomal stability than its 2-substituted isomer due to unfavorable CYP3A4 interactions .

Q. What strategies enable the use of this compound in energetic materials?

Energetic oxetanes are synthesized via conjugate addition to nitroalkenes (e.g., 3-(nitromethylene)oxetane). Key steps:

  • Michael Addition : Reacting with nucleophiles (e.g., tetrazoles) under mild conditions (20–40°C, EtOAc solvent) .
  • Performance tuning : Nitro groups enhance detonation velocity (Vdet > 8,900 m/s) and pressure (>32 GPa) .
    Data Table 2 : Detonation parameters of oxetane-based energetic compounds.
CompoundVdet (m/s)pC–J (GPa)Sensitivity (IS, J)
5-Azido Deriv.8,98632.7>40 (Low)
5-Nitro Deriv.9,45739.025 (Moderate)

Q. How do stereochemical considerations affect the reactivity of this compound?

  • Achirality : 3-Substituted oxetanes avoid stereocenter formation, simplifying synthesis .
  • Conformational rigidity : The iodocyclooctyl group restricts rotational freedom, enhancing binding specificity in drug-receptor interactions .
  • Ring-opening selectivity : Nucleophiles attack the less hindered oxetane carbon (e.g., iodide displacement in SN2 reactions) .

Q. What methodologies resolve contradictions in oxetane ring-opening vs. stability under physiological conditions?

  • pH-dependent studies : Oxetanes remain stable at pH 7.4 but hydrolyze in acidic environments (e.g., lysosomal pH 4.5) .
  • Computational modeling : DFT calculations predict activation energies for ring-opening (e.g., ΔG‡ > 25 kcal/mol indicates high stability) .

Methodological Recommendations

  • Synthetic protocols : Prioritize low-temperature, anhydrous conditions to preserve oxetane integrity .
  • Safety : Handle iodocyclooctyl derivatives with PPE (gloves, goggles) due to acute toxicity risks .

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